Cas no 1343191-88-7 (ethyl 4-amino-5-phenylpentanoate)

ethyl 4-amino-5-phenylpentanoate 化学的及び物理的性質
名前と識別子
-
- ethyl 4-amino-5-phenylpentanoate
- Benzenepentanoic acid, γ-amino-, ethyl ester
- EN300-10449735
- AKOS013462937
- 1343191-88-7
-
- インチ: 1S/C13H19NO2/c1-2-16-13(15)9-8-12(14)10-11-6-4-3-5-7-11/h3-7,12H,2,8-10,14H2,1H3
- InChIKey: MFDPJBJAYREEIC-UHFFFAOYSA-N
- ほほえんだ: C1(CC(N)CCC(OCC)=O)=CC=CC=C1
計算された属性
- せいみつぶんしりょう: 221.141578849g/mol
- どういたいしつりょう: 221.141578849g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 7
- 複雑さ: 200
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 52.3Ų
じっけんとくせい
- 密度みつど: 1.042±0.06 g/cm3(Predicted)
- ふってん: 335.6±35.0 °C(Predicted)
- 酸性度係数(pKa): 9.95±0.35(Predicted)
ethyl 4-amino-5-phenylpentanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-10449735-0.5g |
ethyl 4-amino-5-phenylpentanoate |
1343191-88-7 | 95% | 0.5g |
$1180.0 | 2023-10-28 | |
Enamine | EN300-10449735-1.0g |
ethyl 4-amino-5-phenylpentanoate |
1343191-88-7 | 1g |
$857.0 | 2023-05-25 | ||
Enamine | EN300-10449735-5.0g |
ethyl 4-amino-5-phenylpentanoate |
1343191-88-7 | 5g |
$2485.0 | 2023-05-25 | ||
Enamine | EN300-10449735-0.1g |
ethyl 4-amino-5-phenylpentanoate |
1343191-88-7 | 95% | 0.1g |
$1081.0 | 2023-10-28 | |
Enamine | EN300-10449735-2.5g |
ethyl 4-amino-5-phenylpentanoate |
1343191-88-7 | 95% | 2.5g |
$2408.0 | 2023-10-28 | |
Enamine | EN300-10449735-10.0g |
ethyl 4-amino-5-phenylpentanoate |
1343191-88-7 | 10g |
$3683.0 | 2023-05-25 | ||
Enamine | EN300-10449735-10g |
ethyl 4-amino-5-phenylpentanoate |
1343191-88-7 | 95% | 10g |
$5283.0 | 2023-10-28 | |
Enamine | EN300-10449735-0.05g |
ethyl 4-amino-5-phenylpentanoate |
1343191-88-7 | 95% | 0.05g |
$1032.0 | 2023-10-28 | |
Enamine | EN300-10449735-0.25g |
ethyl 4-amino-5-phenylpentanoate |
1343191-88-7 | 95% | 0.25g |
$1131.0 | 2023-10-28 | |
Enamine | EN300-10449735-1g |
ethyl 4-amino-5-phenylpentanoate |
1343191-88-7 | 95% | 1g |
$1229.0 | 2023-10-28 |
ethyl 4-amino-5-phenylpentanoate 関連文献
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1. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
ethyl 4-amino-5-phenylpentanoateに関する追加情報
Ethyl 4-Amino-5-Phenylpentanoate: A Comprehensive Overview
Ethyl 4-amino-5-phenylpentanoate, also known by its CAS number 1343191-88-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is a derivative of pentanoic acid, with an ethyl ester group and a phenyl substituent at the fifth carbon position. The presence of the amino group at the fourth carbon adds complexity to its structure, making it a versatile molecule for various applications.
Recent studies have highlighted the potential of ethyl 4-amino-5-phenylpentanoate in drug discovery and development. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, particularly those with anti-inflammatory and antioxidant properties. The phenyl group in its structure contributes to its aromaticity, which is often associated with enhanced stability and bioavailability in pharmaceutical agents.
The synthesis of ethyl 4-amino-5-phenylpentanoate involves a multi-step process that typically includes nucleophilic substitution and esterification reactions. Scientists have optimized these steps to achieve high yields and purity, ensuring that the compound meets the stringent requirements of modern pharmaceutical standards. The use of advanced catalysts and reaction conditions has further improved the efficiency of its production.
Ethyl 4-amino-5-phenylpentanoate has shown promise in preclinical studies as a potential therapeutic agent for neurodegenerative diseases. Its ability to cross the blood-brain barrier and interact with key enzymes involved in neuronal protection has made it a subject of intense research. Studies conducted in animal models have demonstrated its efficacy in reducing oxidative stress and inflammation, which are hallmark features of conditions such as Alzheimer's disease.
In addition to its pharmacological applications, ethyl 4-amino-5-phenylpentanoate has also found use in materials science. Its unique chemical structure allows it to serve as a building block for the synthesis of advanced polymers and coatings with tailored properties. Researchers have explored its potential in creating biodegradable materials, which are increasingly sought after in sustainable manufacturing practices.
The environmental impact of ethyl 4-amino-5-phenylpentanoate has also been a topic of recent investigations. Studies have focused on its biodegradability and toxicity profiles to ensure that its use does not pose risks to ecosystems. Preliminary findings suggest that it degrades efficiently under aerobic conditions, minimizing its environmental footprint.
In conclusion, ethyl 4-amino-5-phenylpentanoate (CAS No. 1343191-88-7) is a multifaceted compound with diverse applications across various scientific disciplines. Its structural features make it an attractive candidate for drug development, materials science, and environmental studies. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing technological and medical innovations.
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